molecular formula C20H19F6NO B129805 (2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine CAS No. 148700-85-0

(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine

Cat. No.: B129805
CAS No.: 148700-85-0
M. Wt: 403.4 g/mol
InChI Key: FCDRFVCGMLUYPG-ROUUACIJSA-N
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Description

(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine is a member of piperidines.

Biological Activity

(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine, also known as L-733060, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C20_{20}H19_{19}F6_6NO
  • Molecular Weight : 403.36 g/mol
  • CAS Number : 148700-85-0

The trifluoromethyl group attached to the phenyl ring significantly enhances the pharmacological properties of compounds. This modification often leads to improved binding affinity and selectivity towards biological targets, making such compounds valuable in drug design and development.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism
MCF-719.72Induces apoptosis through cell cycle arrest
4T115.00Modulates signaling pathways related to cell proliferation
PC-312.50Inhibits metastasis-related factors

The compound's mechanism involves apoptosis induction and disruption of key signaling pathways associated with tumor growth and metastasis. Notably, its effectiveness is enhanced compared to non-trifluoromethylated analogs, indicating the importance of this functional group in enhancing biological activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial effects against resistant bacterial strains. Studies have reported:

Bacterial Strain Minimum Biofilm Eradication Concentration (MBEC) Activity Level
Staphylococcus aureus1 µg/mLHighly potent
Enterococcus faecalis4 µg/mLModerate potency

These findings suggest that the compound can effectively disrupt biofilms formed by pathogenic bacteria, which are often resistant to conventional antibiotics .

Case Studies and Research Findings

  • In Vitro Studies : A series of experiments conducted on human cancer cell lines revealed that L-733060 not only inhibits cell growth but also triggers apoptotic pathways, leading to increased cell death in a dose-dependent manner .
  • Antimicrobial Efficacy : In a study focusing on drug-resistant bacterial strains, L-733060 demonstrated remarkable efficacy in eradicating biofilms and reducing bacterial load significantly within short time frames .
  • Molecular Docking Studies : Computational analyses have further elucidated the binding interactions of L-733060 with target proteins involved in cancer progression and microbial resistance, reinforcing its potential as a therapeutic agent .

Properties

IUPAC Name

(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F6NO/c21-19(22,23)15-9-13(10-16(11-15)20(24,25)26)12-28-17-7-4-8-27-18(17)14-5-2-1-3-6-14/h1-3,5-6,9-11,17-18,27H,4,7-8,12H2/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDRFVCGMLUYPG-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933463
Record name 3-((3,5-Bis(trifluoromethyl)phenyl)methyloxy)-2-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148700-85-0, 155764-99-1
Record name (2S,3S)-3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148700-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((3,5-Bis(trifluoromethyl)phenyl)methyloxy)-2-phenylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148700850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-733060, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155764991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((3,5-Bis(trifluoromethyl)phenyl)methyloxy)-2-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-733060, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK8CG2B44U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-733060, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62GFZ49F3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine
Reactant of Route 2
(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine
Reactant of Route 3
(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine
Reactant of Route 4
(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine
Reactant of Route 5
(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine
Reactant of Route 6
(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine

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